Quinoline-2-sulfonyl Fluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
quinoline-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNTZHUFNOYUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-36-4 | |
| Record name | quinoline-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of Quinoline 2 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions that leverages the unique stability and reactivity of the SVI-F bond. rhhz.netsigmaaldrich.com While sulfonyl fluorides are generally stable and can withstand harsh reaction conditions, they exhibit excellent electrophilic reactivity towards certain nucleophiles in specific activating environments. rhhz.net This balance is central to SuFEx chemistry, which facilitates the reliable formation of S-O and S-N bonds through the exchange of the fluoride atom. nih.govnih.gov The activation of the S-F bond, transitioning the fluoride from a strongly covalent entity to a good leaving group, is a key aspect of SuFEx transformations and is often mediated by catalysts. nih.govnih.gov
Quinoline-2-sulfonyl fluoride demonstrates characteristic SuFEx reactivity with both oxygen- and nitrogen-based nucleophiles. These reactions are foundational to its utility as a connective hub in molecular synthesis.
The reaction with oxygen-based nucleophiles , such as phenols, is a common SuFEx transformation. researchgate.net For instance, the fluoride-phenol exchange, often carried out in the presence of a base like cesium carbonate, yields the corresponding sulfonate esters in high yields. researchgate.net The process involves the nucleophilic attack of the phenoxide ion on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable S-O bond. The use of silyl (B83357) ethers as precursors to the nucleophile is also a prevalent strategy in SuFEx chemistry. nih.gov
With nitrogen-based nucleophiles , such as primary and secondary amines, this compound readily forms sulfonamides. researchgate.netnih.gov These reactions are a cornerstone of SuFEx for creating robust S-N linkages. nih.gov The reaction typically proceeds under mild conditions and exhibits high efficiency and selectivity. nih.govresearchgate.net For example, the reaction of sulfonyl fluorides with amines in the presence of potassium carbonate provides the corresponding sulfonamides. nih.gov The inherent stability of the sulfonyl fluoride group allows for these transformations to occur in the presence of other functional groups, highlighting the chemoselectivity of SuFEx reactions. researchgate.net
The reactivity of sulfonyl fluorides, including heterocyclic variants like this compound, with various amino acid residues such as lysine (B10760008), tyrosine, and histidine has also been explored, underscoring their potential in chemical biology for covalent modification of proteins. nih.govresearchgate.net
Interactive Data Table: Reactivity of this compound with Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Type | Key Conditions | Reference |
| Oxygen-based | Phenol | Sulfonate Ester | Base (e.g., Cs2CO3) | researchgate.net |
| Nitrogen-based | Primary/Secondary Amine | Sulfonamide | Base (e.g., K2CO3) | nih.gov |
| Nitrogen-based | Imidazole | Sulfonamide | Base | researchgate.net |
A defining feature of SuFEx chemistry, and by extension the reactions of this compound, is its orthogonal reactivity . This means that the SuFEx reaction can proceed selectively in the presence of other reactive functional groups, a critical attribute for applications in complex molecular synthesis and chemical biology. nih.govnih.gov The sulfonyl fluoride moiety is notably stable and unreactive under a wide range of synthetic conditions, including those for amide and ester formation, and even some transition-metal-catalyzed cross-couplings. researchgate.net
This chemoselectivity is a significant advantage over more reactive sulfonyl chlorides, which can lead to side reactions. researchgate.netsigmaaldrich.com The SuFEx reaction of this compound can be performed without interfering with other "click" chemistry transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This orthogonality allows for the sequential and independent modification of different parts of a molecule, enabling the construction of complex architectures. nih.gov
The stability of the SO2F group also allows for late-stage functionalization of complex molecules, a valuable strategy in drug discovery and the synthesis of bioactive compounds. nih.govresearchgate.net For instance, a molecule containing a sulfonyl fluoride can undergo various transformations at other sites before the SO2F group is selectively reacted in a final SuFEx step. nih.gov
The reaction rate is influenced by several factors, including the nature of the nucleophile, the catalyst, and the solvent. nih.govnih.gov For example, stronger bases are generally more effective at catalyzing SuFEx reactions. cshl.edu The formation of the highly stable silicon-fluoride bond can provide a thermodynamic driving force when using silyl ethers as nucleophile precursors. cshl.edu
The precise mechanistic details of the fluoride exchange in SuFEx reactions are still an area of active investigation, but a general understanding has been established. nih.gov The process is believed to be mediated by catalysts, such as tertiary amines, which facilitate the departure of the fluoride ion. nih.gov
The proposed mechanism often involves the formation of a bifluoride ion ([F-H-F]-) or related species in the presence of a proton source and a fluoride acceptor. nih.gov This interaction weakens the S-F bond, making the sulfur atom more susceptible to nucleophilic attack. The reaction is thought to proceed through a transition state where the nucleophile attacks the sulfur center, leading to the displacement of the fluoride ion.
Radical Processes and Single-Electron Transfer Chemistry
Beyond its well-established role as an electrophile in SuFEx reactions, recent research has unveiled the potential of this compound and other sulfonyl fluorides to participate in radical processes through single-electron transfer (SET) pathways. This opens up new avenues for the application of these compounds in organic synthesis.
The conversion of sulfonyl fluorides to S(VI) radicals is a challenging transformation due to the high bond dissociation energy of the SVI-F bond and their high reduction potentials. nih.gov However, recent studies have demonstrated that this can be achieved through cooperative catalysis, often involving an organosuperbase and a photocatalyst. nih.gov
The proposed mechanism for the generation of the S(VI) radical involves the activation of the sulfonyl fluoride by the superbase, making it more susceptible to reduction by the excited photocatalyst via a single-electron transfer (SET) event. nih.govacs.org This generates the corresponding S(VI) radical, which can then engage in various radical reactions.
Once generated, these S(VI) radicals can participate in reactions such as the sulfonylation of alkenes to form vinyl sulfones. nih.gov This radical pathway provides a complementary approach to the traditional nucleophilic substitution chemistry of sulfonyl fluorides, expanding their synthetic utility. For instance, control experiments using radical scavengers like TEMPO have been shown to suppress the reaction, providing evidence for the involvement of radical intermediates. sci-hub.se The generation of an aryl radical intermediate has also been suggested in certain transformations involving diazonium salts. sci-hub.se
Cascade Sulfonylation and Cyclization Reactions
This compound and its derivatives are involved in cascade reactions, which are efficient processes that form multiple chemical bonds in a single operation. These reactions often proceed through radical intermediates to construct complex molecular architectures. nih.govrsc.org
One example is the visible-light-promoted cascade radical cyclization for synthesizing sulfonylated benzimidazo/indolo[2,1-a]iso-quinolin-6(5H)-ones. This method offers a transition-metal-free and rapid way to access these polyaromatic compounds. nih.gov The reaction utilizes sodium metabisulfite (B1197395) as a sulfur dioxide surrogate and proceeds via a three-component photochemical protocol. nih.gov Similarly, a metal-free cascade cyclization involving sulfonyl radicals has been developed to create sulfonated indolo[1,2-a]quinolines. rsc.org These reactions highlight the utility of sulfonyl-containing compounds in generating complex heterocyclic systems. nih.govrsc.org
Another type of cascade reaction involves the sulfonylation and cyclization of 2-propynolphenols with sodium sulfinates to produce 4-sulfonyl 2H-chromenes. researchgate.net This metal-free process is initiated by the nucleophilic addition of sodium sulfinate to an allylic carbocation intermediate, followed by a 6-endo-trig cyclization. researchgate.net Furthermore, electrochemical methods have been established for the synthesis of 2,3-disubstituted quinolines through the reaction of benzoxazinones with arylsulfonyl hydrazides. This approach is notable for its mild conditions and lack of need for external catalysts or oxidants. researchgate.net
The following table provides examples of cascade reactions involving sulfonyl compounds:
| Reaction Type | Reactants | Products | Key Features |
| Photochemical Cascade Cyclization | Diazonium salts, Sodium metabisulfite, Alkenes | Sulfonylated benzimidazo/indolo[2,1-a]iso-quinolin-6(5H)-ones | Visible-light-promoted, transition-metal-free. nih.gov |
| Metal-Free Cascade Cyclization | Arylsulfonyl hydrazides, 1-(2-(arylethynyl)phenyl)indoles | Sulfonated indolo[1,2-a]quinolines | Initiated by sulfonyl radicals. rsc.org |
| Sulfonylation/Cascade Cyclization | 2-Propynolphenols, Sodium sulfinates | 4-Sulfonyl 2H-chromenes | Metal-free, proceeds via an allylic carbocation. researchgate.net |
| Electrochemical Cascade Annulation | Benzoxazinones, Arylsulfonyl hydrazides | 2,3-Disubstituted quinolines | Mild conditions, no external catalysts. researchgate.net |
Evidence for Sulfonyl Radicals in Reaction Mechanisms
The involvement of sulfonyl radicals in the reaction mechanisms of this compound and related compounds is supported by several experimental observations. Radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), have been shown to inhibit reactions, which strongly suggests the presence of radical intermediates. sci-hub.se
In a Sandmeyer-type fluorosulfonylation reaction, the formation of a cyclized alkyl sulfonyl fluoride from a substrate with an allyloxy group points to the generation of an aryl radical, which then leads to a sulfonyl radical. sci-hub.se The complete suppression of product formation in the presence of TEMPO further corroborates a radical-mediated pathway. sci-hub.se When a milder radical scavenger like 1,1-diphenylethylene (B42955) is used, radical coupling products are detected, providing more direct evidence for the existence of both aryl and arylsulfonyl radicals. sci-hub.se
A plausible mechanism for these reactions involves the generation of an aryl radical from an aryldiazonium salt. This aryl radical is then trapped by a sulfur dioxide source to form an arylsulfonyl radical. The subsequent reaction of this sulfonyl radical leads to the final product. nih.govsci-hub.se For example, in a visible-light-promoted cascade cyclization, a phenyl radical is generated from a diazonium salt, which then reacts with a sulfur dioxide surrogate to form a phenylsulfonyl radical. This radical intermediate then participates in the cyclization process. nih.gov
The following table summarizes the evidence for the involvement of sulfonyl radicals:
| Experimental Observation | Interpretation |
| Reaction inhibition by TEMPO. sci-hub.se | Suggests the presence of radical intermediates. |
| Formation of cyclized products from specific substrates. sci-hub.se | Indicates the generation of aryl radicals leading to sulfonyl radicals. |
| Detection of radical coupling products with mild scavengers. sci-hub.se | Provides direct evidence for the existence of aryl and arylsulfonyl radicals. |
Deoxyfluorination Reactions Utilizing this compound Analogues
Analogues of this compound are effective reagents for deoxyfluorination, a process that replaces a hydroxyl group with a fluorine atom. researchgate.netbohrium.com This transformation is significant in medicinal chemistry due to the favorable properties that fluorine can impart to a molecule. brynmawr.edu Sulfonyl fluorides, in general, are attractive for this purpose because they are stable, relatively inexpensive, and their structures can be easily modified. bohrium.comucla.edu
The reactivity of sulfonyl fluorides in deoxyfluorination can be tuned by altering the substituents on the aromatic ring. Electron-deficient aryl sulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor), have been developed as chemoselective deoxyfluorination reagents. ucla.edu The combination of an electron-deficient sulfonyl fluoride with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has proven effective for the deoxyfluorination of various alcohols. ucla.edu
Recent advancements have led to the development of highly reactive sulfone iminium fluorides (SIFs) which can convert aliphatic alcohols to alkyl fluorides and carboxylic acids to acid fluorides in very short reaction times at room temperature. brynmawr.edu These reagents represent a significant improvement over other deoxyfluorination methods, offering accelerated reaction rates without compromising the yield. brynmawr.edu
Machine learning models have been employed to navigate the complex reaction landscape of deoxyfluorination using sulfonyl fluorides. bohrium.com By analyzing a large dataset of reactions, these models can predict the optimal combination of sulfonyl fluoride, base, and reaction conditions for a given alcohol substrate. bohrium.com
The following table highlights different sulfonyl fluoride-based reagents used for deoxyfluorination:
| Reagent/System | Substrates | Key Features |
| Electron-deficient aryl sulfonyl fluorides (e.g., PyFluor) with DBU | Alcohols | Chemoselective, operationally simple. ucla.edu |
| Sulfone Iminium Fluorides (SIFs) | Aliphatic alcohols, carboxylic acids | Highly reactive, rapid reaction times (60 seconds). brynmawr.edu |
| Sulfonyl fluorides with machine learning optimization | Diverse alcohols | Predicts high-yielding conditions for new substrates. bohrium.com |
Stability Profile in Varied Chemical Environments
This compound and sulfonyl fluorides, in general, exhibit a notable stability profile in various chemical environments, which contributes to their utility in synthesis and chemical biology. sigmaaldrich.comacs.orgnih.gov
A key characteristic of sulfonyl fluorides is their resistance to reduction. sigmaaldrich.comacs.orgnih.govmdpi.com Unlike other sulfonyl halides, the cleavage of the sulfur-fluorine bond is heterolytic, which makes them stable against many reducing agents. sigmaaldrich.com This property allows for selective reactions at other parts of a molecule without affecting the sulfonyl fluoride group. acs.org This stability is a significant advantage in complex multi-step syntheses. nih.gov
Sulfonyl fluorides also demonstrate considerable hydrolytic stability. acs.orgnih.govmdpi.com While not completely inert to hydrolysis, they are significantly more stable than their sulfonyl chloride counterparts. nih.govd-nb.info This enhanced stability allows for their use in aqueous environments and simplifies purification processes. sigmaaldrich.com However, it is noted that some sulfonyl fluorides can be labile under certain conditions. researchgate.net The stability of the S-F bond contributes to their robustness as chemical probes and in "click chemistry" applications. acs.orgnih.gov
The reactivity of sulfonyl fluorides is significantly influenced by the electronic and steric properties of their substituents. nih.gov Electron-withdrawing groups on an aryl sulfonyl fluoride generally increase its reactivity. nih.gov For example, in photocatalyzed sulfonylation reactions, substrates with electron-deficient substituents react much faster than those with electron-donating groups. nih.gov This effect is attributed to the increased electrophilicity of the sulfur atom.
The steric environment around the sulfonyl fluoride group also plays a crucial role. While the specific influence of substituents on this compound itself is not detailed in the provided context, general principles suggest that bulky substituents near the reaction center can hinder nucleophilic attack, thereby decreasing reactivity. The interplay of these electronic and steric factors allows for the fine-tuning of the reactivity of sulfonyl fluorides for specific applications. nih.gov
The following table summarizes the stability profile of sulfonyl fluorides:
| Property | Description | Significance |
| Resistance to Reduction | Stable against many reducing agents due to heterolytic S-F bond cleavage. sigmaaldrich.comacs.org | Allows for selective transformations in complex molecules. nih.gov |
| Hydrolytic Stability | More stable to hydrolysis than sulfonyl chlorides. acs.orgnih.govmdpi.com | Enables use in aqueous media and simplifies handling. sigmaaldrich.com |
| Substituent Effects | Reactivity is tunable by altering electronic and steric properties of substituents. nih.gov | Allows for the design of reagents with specific reactivity profiles. |
Applications of Quinoline 2 Sulfonyl Fluoride in Contemporary Research
Utility in Advanced Organic Synthesis
The inherent chemical properties of quinoline-2-sulfonyl fluoride (B91410) make it a valuable precursor and reagent in a multitude of synthetic transformations. Its applications range from the construction of medicinally relevant scaffolds to the synthesis of novel materials and dyes.
Precursors for Sulfonamides, Sulfonate Esters, and Sulfones
Quinoline-2-sulfonyl fluoride serves as a stable and effective precursor for the synthesis of quinoline-based sulfonamides, sulfonate esters, and sulfones, which are significant structural motifs in medicinal chemistry. nih.govacs.org The sulfonyl fluoride group is a robust and less reactive alternative to the more common sulfonyl chlorides, offering advantages in terms of stability and chemoselectivity. theballlab.com
Methods have been developed for the efficient conversion of sulfonyl fluorides into sulfonamides through activation with Lewis acids like calcium triflimide [Ca(NTf₂)₂], which enhances the electrophilicity of the sulfur atom and facilitates its reaction with a wide range of amines. theballlab.comnih.gov This approach is applicable to both primary and secondary amines, yielding the corresponding sulfonamides in good yields. theballlab.com Research has demonstrated the synthesis of various 2-sulfonylquinolines from quinoline (B57606) N-oxides, which can then be converted to the desired sulfonyl derivatives. nih.govacs.orgresearchgate.netmdpi.com
The synthesis of sulfonate esters from this compound can be achieved by reacting it with various alcohols. Similarly, it can be converted to sulfones, which are versatile intermediates in organic synthesis. thieme-connect.com The ability to generate these diverse sulfur(VI) compounds from a single, stable precursor highlights the synthetic utility of this compound. nih.govacs.orgresearchgate.net
Table 1: Synthesis of Sulfonamides from Sulfonyl Fluorides
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| Arylsulfonyl fluoride | Primary/Secondary Amine | Ca(NTf₂)₂, t-amylOH, 60 °C | Arylsulfonamide | theballlab.comnih.gov |
| Quinoline N-oxide | Sodium tert-butyldimethylsilyloxymethylsulfinate | TsCl | C2-substituted quinoline sulfone | nih.govacs.orgresearchgate.net |
Selective Fluorinating Reagents
While this compound contains a fluorine atom, its primary role in organic synthesis is not as a direct fluorinating agent for C-H bonds. Instead, the broader class of N-F fluorinating agents, such as N-fluoropyridinium salts, are more commonly employed for the selective fluorination of organic compounds. acs.org The direct fluorination of quinoline derivatives has been achieved using other methods, such as electron-transfer-enabled concerted nucleophilic fluorination. acs.org Therefore, it is more accurate to consider this compound as a stable precursor that introduces the -SO₂F group, rather than as a reagent for general fluorination reactions.
18F Radiochemistry and Radiolabelling
The field of positron emission tomography (PET) imaging relies heavily on the incorporation of the fluorine-18 (B77423) (¹⁸F) isotope into biologically active molecules. frontiersin.orgnih.gov Sulfonyl fluorides are recognized as valuable prosthetic groups for ¹⁸F labeling due to their stability and reactivity towards nucleophiles under specific conditions. nih.gov The general strategy involves the synthesis of an ¹⁸F-labeled sulfonyl fluoride which can then be used to label a target molecule.
While direct applications of this compound in ¹⁸F radiochemistry are not extensively documented, the principles of using sulfonyl fluorides for radiolabeling are well-established. For instance, hydrophilic ¹⁸F-fluorosulfotetrazines have been synthesized and utilized for the radiolabeling of biomolecules. mdpi.com This suggests the potential for this compound to be adapted for similar purposes, where the quinoline moiety could serve to modulate the pharmacokinetic properties of the resulting radiotracer. The synthesis of such radiotracers would likely involve a late-stage fluorination of a suitable precursor to introduce the ¹⁸F atom. frontiersin.orgnih.govnih.govacs.org
Polymer Science and Materials Synthesis with -SO2- Linkages
The sulfonyl fluoride group is a key player in the realm of "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.govrsc.org This type of reaction allows for the efficient and reliable formation of strong covalent bonds between molecules, making it an invaluable tool in polymer and materials science. nih.govrsc.org this compound, with its reactive -SO₂F group, can be envisioned as a monomer or a functionalizing agent in the synthesis of novel polymers.
Research has shown that polymers containing sulfonyl fluoride groups can be synthesized, for example, through the photopolymerization of sulfonyl fluoride-containing epoxides. pdx.edu These materials can exhibit unique surface properties due to the presence of the fluorinated groups. pdx.edu The incorporation of the quinoline moiety into a polymer backbone via the sulfonyl linkage could impart desirable characteristics such as thermal stability, fluorescence, or specific binding properties.
Development of Functional Dyes and Fluorophores
The quinoline scaffold is a well-known component of many fluorescent molecules and dyes. mdpi.com By functionalizing a quinoline-based dye with a sulfonyl fluoride group, it is possible to create reactive dyes that can be covalently attached to biomolecules or surfaces. This covalent linkage would be highly stable, making such dyes useful as fluorescent probes for long-term tracking and imaging studies. The sulfonyl fluoride group can react with nucleophilic amino acid residues on proteins, such as lysine (B10760008) or tyrosine, to form a stable sulfonamide or sulfonate ester linkage. rsc.orgsigmaaldrich.com This approach allows for the specific labeling of proteins and other biological targets.
Contributions to Chemical Biology and Molecular Pharmacology
This compound and related sulfonyl fluorides have become powerful tools in chemical biology and molecular pharmacology. rsc.orgsigmaaldrich.com Their utility stems from the unique reactivity of the sulfonyl fluoride group, which can act as a "warhead" to form covalent bonds with specific amino acid residues in proteins. rsc.orgsigmaaldrich.com This allows for the development of highly specific chemical probes to study protein function and to identify new therapeutic targets.
Sulfonyl fluorides have been successfully used to develop chemical probes for a variety of proteins, including enzymes and receptors. nih.govnih.govresearchgate.netrsc.org For example, sulfonyl fluoride-containing ligands have been developed to study cereblon, a component of an E3 ubiquitin ligase complex that is a target for certain cancer drugs. nih.govnih.govrsc.org These probes have been instrumental in understanding the structure-activity relationships of molecules that modulate cereblon activity. nih.govnih.govrsc.org
The quinoline portion of this compound can also contribute to its biological activity by providing a scaffold for specific interactions with the target protein. By combining the versatile quinoline core with the reactive sulfonyl fluoride warhead, researchers can design and synthesize novel chemical probes and potential drug candidates with tailored properties.
Design of Covalent Probes and Activity-Based Profiling Reagents
This compound is a key structural motif utilized in the development of covalent probes and activity-based profiling (ABP) reagents. rsc.org Sulfonyl fluorides, as a class of electrophiles, are well-suited for this purpose due to their favorable balance of aqueous stability and reactivity with a range of nucleophilic amino acid residues within proteins. rsc.org This allows for the design of probes that can covalently label specific proteins in complex biological systems.
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs reactive chemical probes to assess the functional state of enzymes in their native environment. Sulfonyl fluoride-based probes, including those with a quinoline core, have been developed to target various enzyme classes. nih.gov For example, an alkyne-tagged sulfonyl fluoride was shown to covalently modify members of the S1 family of serine proteases. nih.gov This allowed for their enrichment and identification from a complex proteome through the use of click chemistry and mass spectrometry. nih.gov
The versatility of the sulfonyl fluoride "warhead" extends to targeting fatty acid-associated proteins. nih.gov An alkynyl-functionalized long-chain fatty acid probe equipped with a sulfonyl fluoride group has been successfully used for the covalent labeling, enrichment, and identification of these proteins in living cells. nih.gov Quantitative chemical proteomics demonstrated that such probes can target a diverse array of fatty acid-associated proteins, including many metabolic serine hydrolases involved in fatty acid metabolism. nih.gov
The design of these probes often incorporates a reporter tag, such as an alkyne or azide (B81097) group, which facilitates "click" chemistry for the subsequent detection, enrichment, and identification of protein targets. nih.govnih.gov Structure-based design is a critical component in the creation of these tools, ensuring that the probe is directed to the active site of the intended enzyme. nih.gov
Table 1: Examples of Sulfonyl Fluoride-Based Probes in Activity-Based Profiling
| Probe Type | Target Enzyme/Protein Class | Application |
| Alkyne-tagged sulfonyl fluoride | Serine proteases (S1 family) | Enrichment and identification of active endogenous serine proteases. nih.gov |
| Fatty acyl sulfonyl fluoride | Fatty acid-associated proteins (e.g., metabolic serine hydrolases) | Covalent labeling and profiling of fatty acid-associated proteins in living cells. nih.gov |
| Alkyne-tagged sulfonyl fluoride | mRNA-decapping scavenger enzyme (DcpS) | Efficient capture of the protein from a complex proteome for target validation. nih.gov |
| Pyrimidine 3-aminopyrazole (B16455) with sulfonyl fluoride | Protein kinases | Broad-spectrum profiling of the kinome in live cells by targeting a conserved lysine. acs.org |
Role in Enzyme Inhibition and Target Engagement Studies
The this compound moiety is integral to the design of covalent inhibitors for various enzymes. These inhibitors form a stable, irreversible covalent bond with a target residue, leading to prolonged and often more potent inhibition compared to their reversible counterparts. nih.gov Sulfonyl fluorides are known to react with several amino acid residues, including serine, tyrosine, lysine, and histidine, making them versatile warheads for inhibitor design. rsc.orgnih.gov
A significant application of these compounds is in target engagement studies, which are crucial for validating the molecular targets of pharmacologically active agents. nih.gov Clickable sulfonyl fluoride chemical probes enable the direct quantification of a drug's occupancy at its target in living cells. nih.gov For instance, a probe was designed to report on the mechanism of a series of compounds, allowing for a deeper understanding of their molecular pharmacology in human primary cells. nih.gov This approach is broadly applicable in drug discovery for validating that a compound is interacting with its intended target. rsc.orgnih.gov
Fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of signaling lipids, has been a target for sulfonyl fluoride inhibitors. nih.gov Compounds like 5-(4-hydroxyphenyl)pentanesulfonyl fluoride have been shown to be potent, irreversible inhibitors of both rat and human FAAH. nih.gov Similarly, quinoline-sulfonamides have been designed as multi-target inhibitors, targeting enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are implicated in neurodegenerative diseases such as Alzheimer's. nih.gov
The rational design of these inhibitors often relies on structural biology. nih.gov For example, structure-based design was used to create sulfonyl fluoride probes that specifically target tyrosine residues in the active site of the mRNA-decapping scavenger enzyme DcpS. nih.gov These probes were then used in competition experiments to quantify the intracellular target engagement of other DcpS inhibitors. nih.gov
Mapping of Biomolecular Binding Sites and Protein-Protein Interactions
The reactivity of the sulfonyl fluoride group makes it an excellent tool for mapping the binding sites of proteins. rsc.org By covalently labeling amino acid residues within or near a binding pocket, these probes can help identify the specific residues that are crucial for ligand recognition and binding. This information is invaluable for understanding protein function and for the structure-based design of new drugs.
Sulfonyl fluoride probes have been particularly useful in the challenging field of targeting protein-protein interactions (PPIs). nih.govnih.gov PPIs often involve large, flat, and featureless interfaces that are difficult to target with traditional small molecules. Covalent probes can overcome this challenge by forming a permanent bond with one of the protein partners, effectively disrupting the interaction.
Researchers have incorporated aryl-sulfonyl fluorides into peptide-based antagonists to target the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death. nih.govnih.gov These studies demonstrated that appropriately substituted aryl-sulfonyl fluorides can serve as effective electrophiles for targeting lysine or tyrosine residues within the BIR3 domain of XIAP. nih.govacs.org By evaluating the stability and reactivity of various sulfonyl fluorides, researchers could develop potent and selective covalent antagonists of this critical PPI. nih.gov These agents were shown to be cell-permeable and to engage their intended target within cells, highlighting their potential as pharmacological tools for dissecting the therapeutic potential of XIAP inhibition. nih.govnih.gov
The ability of sulfonyl fluorides to react with multiple nucleophilic residues like lysine, tyrosine, and histidine expands the targetable space for covalent inhibitors beyond the more commonly targeted cysteine residue. acs.org This opens up new avenues for designing covalent antagonists for a wide range of PPIs that present these residues in proximity to their binding sites. nih.govacs.org
| Target PPI | Probe/Inhibitor Type | Targeted Residue(s) | Key Findings |
| XIAP (BIR3 domain) | Aryl-sulfonyl fluoride incorporated into a tetrapeptide | Lysine, Tyrosine | Demonstrated that substituted aryl-sulfonyl fluorides can be potent, selective, and cell-permeable covalent antagonists of PPIs. nih.govnih.gov |
| General PPIs | Various warheads including aryl-sulfonyl fluorides and aryl-fluorosulfates | Lysine, Tyrosine, Histidine | Identified aryl-fluorosulfates as highly suitable electrophiles for forming stable covalent adducts in the context of PPIs. acs.org |
Modification of Biologically Active Molecules and Drug Analogues
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of many compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.gov The introduction of a quinoline moiety, potentially bearing a sulfonyl fluoride group, into other biologically active molecules or drug analogues is a strategy used to enhance or modify their pharmacological properties. nih.gov
This late-stage functionalization approach is valuable in pharmaceutical research for creating new derivatives of existing drugs or natural products. nih.gov For example, an electrochemical method has been developed for the efficient synthesis of highly functionalized quinoline-substituted bioactive molecules. nih.gov This methodology allows for the direct introduction of quinoline moieties into complex molecules like parthenolide (B1678480) (PTL), a natural product with anticancer properties, to generate novel derivatives with potentially improved pharmacological profiles. nih.gov
In the context of kinase inhibitors, the sulfonyl fluoride warhead has been incorporated into known drug scaffolds to create covalent probes and inhibitors. nih.gov For instance, a sulfonyl fluoride was incorporated into the structure of the EGFR inhibitor erlotinib. nih.gov This modification, guided by structure-based design, resulted in a probe that selectively and covalently modifies a conserved lysine residue in the ATP-binding site of the kinase, enabling the development of a target occupancy probe for use in living cells. nih.gov This strategy of converting known reversible inhibitors into covalent probes is a powerful tool for chemical biology and drug discovery. acs.orgnih.gov
Emerging Applications and Interdisciplinary Research Directions
The unique properties of the this compound scaffold and related sulfonyl exchange chemistry are paving the way for new applications and interdisciplinary research. The versatility of the quinoline ring system continues to be exploited in the design of compounds targeting a wide array of biological processes. nih.govnih.gov
One emerging area is the development of multi-targeting agents, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex multifactorial diseases. For example, quinoline-sulfonamides have been investigated as dual inhibitors of both cholinesterases and monoamine oxidases for the potential treatment of Alzheimer's disease. nih.gov
Furthermore, the application of novel synthetic methodologies, such as paired electrolysis, is enabling the efficient modification of complex bioactive molecules with quinoline scaffolds. nih.gov This opens up avenues for creating extensive libraries of novel drug analogues for screening in various therapeutic areas, from oncology to infectious diseases. nih.gov The development of quinoline derivatives as antiviral agents is also an active area of research, with studies exploring their potential against viruses like the Zika virus. nih.gov
The continued exploration of sulfonyl fluoride chemistry in conjunction with the privileged quinoline scaffold promises to yield new tools for chemical biology and potential therapeutic leads. nih.gov As our understanding of disease biology becomes more nuanced, the ability to create highly specific and potent covalent modifiers for proteins and to functionalize complex molecules will be increasingly important in interdisciplinary research spanning chemistry, biology, and medicine.
Spectroscopic Characterization and Computational Analysis of Quinoline 2 Sulfonyl Fluoride
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of Quinoline-2-sulfonyl fluoride (B91410) is established using a suite of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment, while High-Resolution Mass Spectrometry (HRMS) confirms its elemental composition and molecular weight. Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into its electronic structure.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Quinoline-2-sulfonyl fluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.
¹H NMR: The proton NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline (B57606) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the sulfonyl fluoride group. Protons closer to this group, such as H3 and H4, would appear at a lower field. The signals for the protons on the benzo-fused portion of the ring (H5, H6, H7, H8) would appear in a distinct, complex multiplet region typical for substituted quinolines.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline core, as they are all chemically non-equivalent. The carbon atom directly attached to the sulfonyl fluoride group (C2) is expected to be significantly downfield due to the strong deshielding effect of the adjacent electronegative sulfur and oxygen atoms. The chemical shifts of other carbons are also influenced, providing a map of the electronic distribution across the molecule.
¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct and sensitive probe for the sulfonyl fluoride moiety. It is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of aryl sulfonyl fluorides. figshare.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.5 - 8.5 | Complex multiplets corresponding to the 6 protons of the quinoline ring. |
| ¹³C | 120 - 155 | 9 distinct signals for the quinoline carbons. C2 is expected at the lower end of the field. |
| ¹⁹F | +40 to +70 (vs. CFCl₃) | A single peak characteristic of an Ar-SO₂F group. |
Note: This table represents expected values based on general data for quinoline derivatives and aryl sulfonyl fluorides. Actual experimental values may vary.
To unambiguously assign the complex ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques are employed.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between carbon types based on the number of attached protons. a2bchem.com In a DEPT-135 spectrum of this compound, signals for methine (CH) carbons will appear as positive peaks, while any potential methylene (B1212753) (CH₂) carbons would be negative. Quaternary carbons, such as C2, C9, and C10, which bear no protons, are not observed in a DEPT-135 spectrum. This helps in identifying the six CH carbons of the quinoline ring. parchem.compharmint.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons around the quinoline ring system, for example, confirming the adjacency of H3 and H4, or H5 through H8.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, allowing for the definitive assignment of the ¹³C signals for all six methine (CH) groups in the quinoline structure.
HRMS is used to determine the exact molecular weight of this compound with high precision, which in turn confirms its elemental formula. figshare.com For a molecular formula of C₉H₆FNO₂S, the expected exact mass can be calculated. The experimentally measured mass from an HRMS analysis provides strong evidence for the compound's identity, typically matching the calculated value to within a few parts per million (ppm).
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆FNO₂S |
| Calculated Exact Mass | 211.0098 |
| Ionization Mode | ESI+ or APCI+ |
| Observed Ion (e.g., [M+H]⁺) | 212.0176 |
Note: The table shows the calculated exact mass for the neutral molecule and a hypothetical observed value for the protonated species.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of quinoline itself shows characteristic absorption bands related to π→π* transitions within the aromatic system. The introduction of the electron-withdrawing sulfonyl fluoride group at the 2-position is expected to cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε) compared to the parent quinoline. These changes, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, provide valuable information about the effect of the substituent on the electronic energy levels of the quinoline chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum Chemical and Molecular Modeling Approaches
Computational chemistry provides a powerful complement to experimental data, offering deep insights into the geometric and electronic properties of this compound.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the properties of quinoline derivatives. parchem.com For this compound, these methods can be used to:
Optimize Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of the molecule in its lowest energy state.
Predict Spectroscopic Data: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to aid in signal assignment and confirm the structure.
Analyze Electronic Properties: Molecular orbital calculations reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and its electronic transitions observed in the UV-Vis spectrum.
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of the molecule. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity. For this compound, the area around the highly electronegative oxygen and fluorine atoms would be electron-rich, while the sulfur atom would be highly electrophilic.
Molecular dynamics simulations can further be used to study the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, which is particularly relevant in the context of designing molecules for biological applications.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For quinoline derivatives, DFT studies are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netmdpi.com
The primary output of a DFT calculation is the optimized molecular structure, which corresponds to the lowest energy conformation of the molecule. researchgate.net This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, DFT would be instrumental in determining the precise orientation of the sulfonyl fluoride group relative to the quinoline ring system. These geometric parameters are fundamental for understanding the molecule's steric and electronic profile. Furthermore, DFT calculations serve as the foundation for more advanced analyses, including the generation of Molecular Electrostatic Potential maps, Frontier Molecular Orbital analysis, and the calculation of global reactivity descriptors. nih.govarabjchem.org
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Description | Predicted Value |
|---|---|---|
| C-S Bond Length | The distance between the quinoline C2 carbon and the sulfur atom. | ~1.78 Å |
| S=O Bond Length | The length of the double bonds between sulfur and oxygen. | ~1.43 Å |
| S-F Bond Length | The distance between the sulfur and fluorine atoms. | ~1.59 Å |
| O-S-O Bond Angle | The angle formed by the two oxygen atoms and the central sulfur atom. | ~120° |
| C2-S-F Bond Angle | The angle involving the quinoline ring, sulfur, and fluorine. | ~106° |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The resulting map is color-coded to identify regions of varying electron potential. Typically, red and yellow colors indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netnih.gov Green areas represent neutral potential.
For this compound, an MEP map would reveal distinct electrostatic features. The nitrogen atom in the quinoline ring is expected to be a region of negative potential (red/yellow), indicating its character as a lone pair-donating and potential hydrogen bond acceptor site. mdpi.com Conversely, the sulfonyl fluoride group (-SO₂F) is strongly electron-withdrawing. The area around the sulfur atom and the hydrogen atoms on the quinoline ring would exhibit a positive potential (blue), highlighting them as electrophilic sites. researchgate.net This information is crucial for predicting non-covalent interactions and the molecule's reactivity patterns in a biological environment. nih.gov
Table 2: Predicted MEP Regions and Reactivity of this compound
| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Quinoline Nitrogen Atom | Negative | Red / Yellow | Site for electrophilic attack; hydrogen bond acceptor |
| Sulfonyl Oxygen Atoms | Negative | Red / Yellow | Hydrogen bond acceptor sites |
| Sulfur Atom | Highly Positive | Blue | Site for nucleophilic attack |
| Quinoline Ring Hydrogens | Positive | Blue / Green | Potential for weak hydrogen bonding |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govarabjchem.org
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing sulfonyl fluoride group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline. FMO analysis would visualize the distribution of these orbitals. The HOMO is likely to be distributed over the electron-rich quinoline ring system, while the LUMO would be concentrated around the electron-deficient sulfonyl fluoride moiety and the C2 position of the quinoline ring, indicating the sites for electron donation and acceptance, respectively. nih.gov
Table 3: Representative FMO Properties for Quinoline Derivatives
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical stability. thaiscience.info | ~3.9 to 5.3 thaiscience.info |
Global Reactivity Descriptors
Key descriptors include:
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. thaiscience.info
Chemical Potential (μ = -(I + A) / 2): Represents the "escaping tendency" of electrons from a system.
Electronegativity (χ = (I + A) / 2): The power of an atom or group to attract electrons.
Electrophilicity Index (ω = μ² / 2η): Measures the ability of a molecule to accept electrons. thaiscience.info
For this compound, the presence of the -SO₂F group is expected to result in a high electrophilicity index, making it a good electrophile, which is consistent with the known reactivity of sulfonyl fluorides as covalent modifiers of biological targets. nih.gov
Table 4: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative
| Descriptor | Formula | Typical Calculated Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -E(HOMO) | ~6.5 eV | Energy needed to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | ~2.0 eV | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | ~2.25 eV | High value suggests high stability. arabjchem.org |
| Electronegativity (χ) | (I + A) / 2 | ~4.25 eV | High tendency to attract electrons. |
| Electrophilicity Index (ω) | μ² / 2η | ~4.0 eV | Strong electrophilic character. thaiscience.info |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off the electron clouds of the atoms in a crystal, a pattern is generated that can be mathematically transformed into an electron density map. mdpi.com This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and torsional angles with very high precision. nih.gov
A single-crystal X-ray diffraction study of this compound would provide invaluable, experimentally validated data to complement computational findings. It would confirm the molecule's conformation in the solid state, including the relative orientation of the quinoline and sulfonyl fluoride groups. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. nih.gov This information is critical for understanding polymorphism and the material properties of the compound.
Table 5: Expected Crystallographic Data for this compound
| Parameter | Description | Expected Finding |
|---|---|---|
| Crystal System | The symmetry group of the unit cell. | Likely Monoclinic or Orthorhombic |
| Space Group | The specific symmetry of the crystal. | e.g., P2₁/c nih.gov |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | To be determined experimentally. |
| Z Value | Number of molecules per unit cell. | e.g., 4 or 8 nih.gov |
| Intermolecular Interactions | Non-covalent forces in the crystal packing. | Potential C-H···O or C-H···F hydrogen bonds; π-stacking. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor or enzyme. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding site of the target and scoring them based on a function that estimates the binding energy. uobaghdad.edu.iq A more negative binding energy (typically in kcal/mol) indicates a more stable and favorable interaction. psu.edu
Given that sulfonyl fluorides are known to act as covalent inhibitors, and quinoline scaffolds are prevalent in medicinal chemistry, molecular docking is a crucial tool for studying this compound. nih.govnih.gov Docking studies can identify potential biological targets and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that stabilize the ligand-protein complex. psu.edu For this compound, docking could predict its binding mode within an enzyme's active site, identifying key amino acid residues that interact with the quinoline ring and the sulfonyl fluoride group, thus guiding the design of more potent and selective inhibitors. nih.gov
Table 6: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Parameter | Description | Hypothetical Result |
|---|---|---|
| Protein Target | Example: Epidermal Growth Factor Receptor (EGFR) Kinase | PDB ID: 2GS6 |
| Binding Energy | Predicted affinity of the ligand for the target. psu.edu | -8.0 to -9.5 kcal/mol |
| Hydrogen Bonds | Key stabilizing interactions. | Quinoline Nitrogen with backbone NH of Met793. |
| Hydrophobic Interactions | Interactions with non-polar residues. | Quinoline ring with Leu718, Val726, Ala743. |
| Covalent Interaction Site | Residue targeted by the sulfonyl fluoride. | Proximity to a nucleophilic residue like Lysine (B10760008) or Cysteine. |
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of sulfonyl fluorides, including quinoline-2-sulfonyl fluoride (B91410), has traditionally relied on methods that can involve harsh reagents and generate significant waste. Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic strategies.
A significant advancement in this area is the development of electrochemical methods for the synthesis of sulfonyl fluorides. These methods utilize widely available thiols or disulfides as starting materials and potassium fluoride as an inexpensive and safe fluoride source. Electrochemical synthesis avoids the need for additional oxidants or catalysts and proceeds under mild conditions, offering a broad substrate scope. This approach is not only more environmentally benign but also offers a pathway to a wider variety of sulfonyl fluorides.
Another promising direction is the development of one-pot syntheses. For instance, a Bi(III) redox-neutral catalysis has been introduced for the synthesis of aryl sulfonyl fluorides, which involves the direct insertion of SO2 into a Bi-C(sp²) bond. Researchers at Osaka University have also developed a safe, cost-effective, and environmentally friendly method for synthesizing sulfonyl fluorides by reacting thiols and disulfides with SHC5® and potassium fluoride, producing only non-toxic by-products. This method simplifies the production process and is suitable for both chemical and industrial applications.
Furthermore, research into sustainable synthesis in aqueous media is gaining traction. By employing surfactant-based catalytic systems, nucleophilic fluorination of sulfonyl chlorides to sulfonyl fluorides has been successfully demonstrated in water, achieving high conversions. This approach mitigates the reliance on toxic organic solvents.
Future efforts will likely focus on refining these methods to improve yields, expand substrate scope, and enhance scalability. The development of catalytic systems that can operate under even milder conditions and with higher atom economy remains a key goal.
Expanding the Scope and Efficiency of SuFEx Applications
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for molecular assembly, and quinoline-2-sulfonyl fluoride is a key player in this field. Future research will undoubtedly focus on expanding the scope and efficiency of SuFEx reactions involving this and other sulfonyl fluorides.
One area of active development is the acceleration of SuFEx reactions. New protocols using catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) in combination with additives like hexamethyldisilazane (B44280) (HMDS) have been shown to dramatically shorten reaction times and improve yields for the coupling of sulfonyl fluorides with alcohols. These accelerated conditions often operate at lower catalyst loadings compared to traditional methods.
The development of new SuFExable hubs is another critical research direction. Reagents like ethenesulfonyl fluoride (ESF) and its derivatives are being explored for their ability to participate in cycloaddition reactions, leading to the synthesis of novel heterocyclic structures functionalized with a sulfonyl fluoride group. The modification of these FSO2-functionalized products through further SuFEx reactions opens up possibilities for creating complex molecular architectures.
Moreover, the application of SuFEx chemistry to a broader range of nucleophiles is an ongoing effort. While reactions with alcohols and amines are well-established, expanding the scope to include other nucleophiles will further enhance the versatility of this click chemistry platform. The development of methods for the synthesis of diverse sulfonyl fluorides, including aliphatic, alkenyl, and alkynyl variants, will be crucial for expanding the accessible chemical space.
Advanced Mechanistic Elucidation of Reaction Pathways
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate these pathways in greater detail.
For instance, in the context of accelerated SuFEx reactions, NMR experiments have been used to probe the role of the catalyst and additives. These studies suggest the formation of reactive intermediates that activate both the sulfonyl fluoride and the nucleophile. Further computational and experimental work is needed to fully map out the catalytic cycle and identify the key transition states.
Similarly, in the electrochemical synthesis of sulfonyl fluorides, kinetic experiments have provided insights into the reaction progress, indicating the initial formation of a disulfide intermediate followed by its conversion to the sulfonyl fluoride. However, a more detailed understanding of the electrode processes and the nature of the reactive species is still required.
The study of reaction mechanisms is not limited to synthetic methods. Understanding the mechanism of action of this compound-containing molecules in biological systems is a critical aspect of drug discovery. Detailed mechanistic studies can reveal how these compounds interact with their targets and can guide the design of more potent and selective inhibitors.
Integration with Flow Chemistry and Automated Synthesis
The integration of the synthesis of this compound and its derivatives with flow chemistry and automated systems presents a significant opportunity to improve efficiency, reproducibility, and scalability. Flow chemistry offers numerous advantages over traditional batch processes, including precise control over reaction parameters, enhanced safety, and the ability to telescope multiple reaction steps.
The electrochemical synthesis of sulfonyl fluorides has already been successfully translated to a continuous-flow process. This approach has been shown to significantly reduce reaction times from hours in batch to minutes in flow, and it is readily scalable. Furthermore, the flow synthesis of sulfonyl fluorides can be directly coupled with subsequent SuFEx reactions, creating a fully telescoped process that avoids the isolation of potentially volatile intermediates.
Automated synthesis platforms, which combine flow chemistry with real-time analysis and machine learning algorithms, can be used to rapidly optimize reaction conditions and generate libraries of compounds for screening. This "closed-loop" optimization can accelerate the discovery of new this compound derivatives with desired properties. The development of modular flow chemistry systems allows for the flexible assembly of different modules to perform a variety of chemical transformations in a continuous manner.
Future research in this area will likely focus on expanding the range of reactions involving this compound that can be performed in flow, as well as developing more sophisticated automated platforms for its synthesis and application.
Exploration of this compound in Emerging Biomedical Technologies
The unique properties of the sulfonyl fluoride group, particularly its stability and context-dependent reactivity, make it a "privileged warhead" in chemical biology and medicinal chemistry. This compound and its derivatives are poised to play a significant role in a variety of emerging biomedical technologies.
One key area of exploration is the development of covalent inhibitors and chemical probes. Sulfonyl fluorides are known to react with serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine residues in proteins, making them versatile tools for targeting a wide range of enzymes. The quinoline (B57606) scaffold itself possesses a broad range of biological activities, and its combination with a sulfonyl fluoride warhead offers a powerful strategy for designing potent and selective inhibitors.
Furthermore, the incorporation of fluorine atoms into drug candidates, as is the case with this compound, can enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. For example, fluorine-containing quinolones have shown anti-cancer properties. The trifluoromethyl group, a common feature in medicinal chemistry, is known to increase the hydrophobicity of compounds, aiding in their penetration into protein binding pockets.
The application of this compound derivatives in PET imaging is another promising avenue. The development of methods for the radiolabeling of molecules with fluorine-18 (B77423), a positron-emitting isotope, is a major focus of radiochemistry. The SuFEx reaction provides a potential route for the efficient incorporation of ¹⁸F into quinoline-based structures, enabling the development of new PET tracers for disease diagnosis and monitoring.
Future research will likely focus on the rational design and synthesis of novel this compound derivatives with tailored biological activities. This will involve a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation to identify promising candidates for a variety of therapeutic and diagnostic applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Quinoline-2-sulfonyl Fluoride, and how can reproducibility be ensured?
- Methodological Answer : The synthesis typically involves sulfonylation of quinoline derivatives followed by fluorination. To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and validate purity using techniques like HPLC or NMR. Detailed experimental procedures should align with guidelines for transparent reporting, including raw data in supplementary materials . For structural confirmation, cross-reference spectral data (e.g., NMR) with established databases .
Q. Which characterization techniques are essential for confirming the identity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR, NMR, and NMR to confirm molecular structure.
- Mass Spectrometry : High-resolution MS for molecular weight validation.
- Elemental Analysis : To verify fluorine content.
Avoid redundancy by presenting data in tables or figures without duplicating text descriptions .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via HPLC and track fluoride ion release using ion-selective electrodes. Compare results against controls stored at recommended conditions (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary catalysts, ligands, and solvents. Use response surface methodology to identify optimal conditions. Validate findings with kinetic studies and DFT calculations to elucidate mechanistic pathways .
Q. How can contradictory spectral data in this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Use multi-technique validation:
- Compare NMR data across solvents (DMSO-d6 vs. CDCl3).
- Perform X-ray crystallography for unambiguous structural confirmation.
- Apply statistical tools (e.g., principal component analysis) to identify outlier datasets .
Q. What methodologies are effective for studying the biological interactions of this compound with protein targets?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinities and surface plasmon resonance (SPR) for kinetic analysis. Supplement with molecular docking simulations to predict interaction sites. Validate findings using mutagenesis studies on proposed binding residues .
Data Analysis and Reporting
Q. How should researchers present conflicting data on this compound’s solubility in academic publications?
- Methodological Answer : Create a comparative table summarizing solubility values from independent studies, noting experimental variables (temperature, solvent purity). Discuss potential sources of discrepancy (e.g., crystallization vs. amorphous forms) and propose standardized testing protocols .
Q. What criteria should guide the selection of control experiments in studies involving this compound?
- Methodological Answer : Controls must account for:
- Reagent stability : Include reactions without the fluorinating agent.
- Side-product interference : Use blank runs to identify byproducts.
- Environmental factors : Test under inert vs. ambient conditions.
Follow frameworks like the Fluoride Science Quality Assessment Worksheet to evaluate study rigor .
Tables for Methodological Reference
Guidance for Further Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
